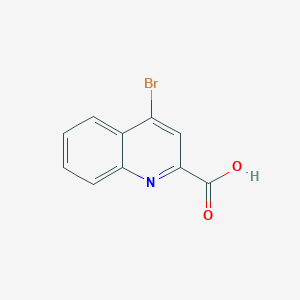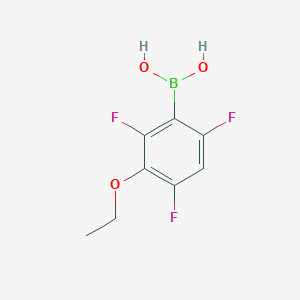
(3-Ethoxy-2,4,6-trifluorophenyl)boronic acid
Overview
Description
3-Ethoxy-2,4,6-trifluorophenylboronic acid is a boronic acid derivative with the empirical formula C8H8BF3O3 . It has a molecular weight of 219.95 . This compound is a solid and has a melting point of 119-123 °C .
Molecular Structure Analysis
The SMILES string for 3-Ethoxy-2,4,6-trifluorophenylboronic acid isCCOc1c(F)cc(F)c(B(O)O)c1F . The InChI string is 1S/C8H8BF3O3/c1-2-15-8-5(11)3-4(10)6(7(8)12)9(13)14/h3,13-14H,2H2,1H3 . Chemical Reactions Analysis
Boronic acids, including 3-Ethoxy-2,4,6-trifluorophenylboronic acid, are commonly used in Suzuki-Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a base and a palladium catalyst .Physical And Chemical Properties Analysis
3-Ethoxy-2,4,6-trifluorophenylboronic acid is a solid compound with a melting point of 119-123 °C . It has an empirical formula of C8H8BF3O3 and a molecular weight of 219.95 .Scientific Research Applications
-
Suzuki–Miyaura Coupling
- Application : The Suzuki–Miyaura coupling is a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds .
- Method : The reaction involves the use of a boronic acid, a base, a palladium catalyst, and an organic halide .
- Results : This reaction is widely used in organic synthesis, including the pharmaceutical industry, due to its efficiency and the stability of the organoboron reagents .
-
Synthesis of Phenylboronic Catechol Esters
-
Preparation of Fluorinated Aromatic Poly (Ether-Amide)s
- Application : Fluorinated aromatic poly (ether-amide)s are a type of high-performance polymer with excellent thermal stability .
- Method : The synthesis involves the polycondensation of the boronic acid with appropriate monomers .
- Results : The resulting polymers have potential applications in areas such as electronics and aerospace .
-
Synthesis of Benzopyranone Derivatives
-
Enantioselective Borane Reduction of Trifluoroacetophenone
- Application : Enantioselective borane reduction is a method used to selectively reduce one enantiomer of a compound .
- Method : The reaction involves the use of a boronic acid and a chiral catalyst .
- Results : This method can be used to selectively produce one enantiomer of a compound, which is important in fields such as pharmaceuticals .
-
Transmetalation
Safety And Hazards
This compound may cause skin and eye irritation, and it may be harmful if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .
properties
IUPAC Name |
(3-ethoxy-2,4,6-trifluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O3/c1-2-15-8-5(11)3-4(10)6(7(8)12)9(13)14/h3,13-14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJHUHAGELVQDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1F)F)OCC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584707 | |
| Record name | (3-Ethoxy-2,4,6-trifluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Ethoxy-2,4,6-trifluorophenyl)boronic acid | |
CAS RN |
871125-69-8 | |
| Record name | B-(3-Ethoxy-2,4,6-trifluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871125-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Ethoxy-2,4,6-trifluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Dithieno[3,2-b:2',3'-d]thiophene-2,6-dicarbaldehyde](/img/structure/B1590994.png)
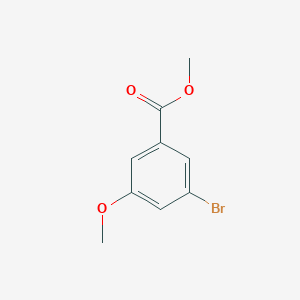

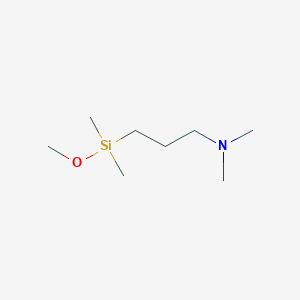
![Ethyl furo[3,2-b]pyridine-6-carboxylate](/img/structure/B1591001.png)
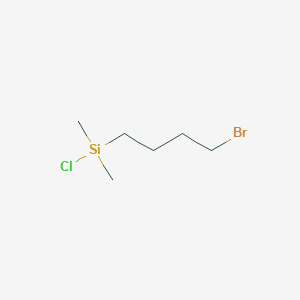
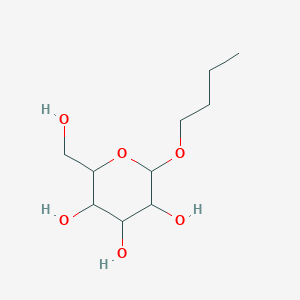
![4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1591004.png)
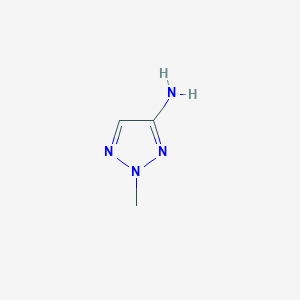
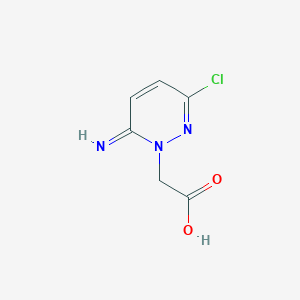

![9H-Purine-9-acetic acid, 6-[[(phenylmethoxy)carbonyl]amino]-](/img/structure/B1591012.png)
